molecular formula C15H8Cl2FNO3S B3039017 3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one CAS No. 950276-06-9

3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

Cat. No.: B3039017
CAS No.: 950276-06-9
M. Wt: 372.2 g/mol
InChI Key: UWRWMRRIMALCEH-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and a fluorine atom on the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzylsulfonyl chloride. This intermediate is then reacted with 8-fluoroquinolin-4(1H)-one under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed.

Scientific Research Applications

3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound.

    8-Fluoroquinolin-4(1H)-one: Another quinolinone derivative with similar structural features.

Uniqueness

3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one is unique due to the combination of a sulfonyl group, dichlorophenyl ring, and fluorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FNO3S/c16-10-5-4-8(6-11(10)17)23(21,22)13-7-19-14-9(15(13)20)2-1-3-12(14)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWMRRIMALCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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